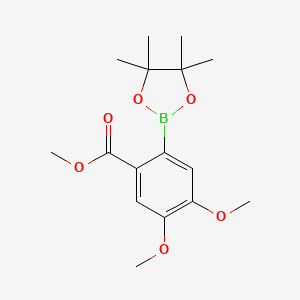![molecular formula C12H14N2O2 B598081 Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-14-2](/img/structure/B598081.png)
Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the CAS Number: 1199773-14-2 . It has a molecular weight of 218.26 . The IUPAC name for this compound is methyl 1-isopropyl-1H-benzimidazole-6-carboxylate .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H14N2O2 . The Inchi Code for the compound is 1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3 .Scientific Research Applications
Crystal and Molecular Structure Studies : Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound structurally similar to Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate, was analyzed for its crystal and molecular structures. This analysis was part of the synthesis process of an antitubercular agent, showcasing the compound's significance in structural and synthetic chemistry (Richter et al., 2023).
Thromboxane Synthetase Inhibition : Research on 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, which are related to this compound, demonstrated potent inhibition of TxA2 synthetase in vitro. This suggests potential applications in developing therapeutics targeting thromboxane synthetase (Cross et al., 1986).
Antioxidant and Antimicrobial Activities : Compounds structurally similar to this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. This highlights the compound's potential in developing treatments or agents with antimicrobial and antioxidant properties (Bassyouni et al., 2012).
Synthesis of Organic Compounds : The compound has been involved in the synthesis of various organic compounds, indicating its role in organic chemistry and potential applications in synthesizing new materials or molecules for various purposes (Pařík et al., 2006).
Antimicrobial Agent Synthesis : Novel benzimidazole–oxadiazole hybrid molecules, similar to this compound, have shown promise as antimicrobial agents, suggesting possible applications in combating microbial infections (Shruthi et al., 2016).
Preparation and Antimicrobial Studies : The compound has been used in the preparation of novel fused heterocyclic compounds, further emphasizing its role in developing new antimicrobial agents (Khairwar et al., 2021).
Properties
IUPAC Name |
methyl 3-propan-2-ylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQONGVHLXDVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682032 |
Source


|
| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-14-2 |
Source


|
| Record name | Methyl 1-(1-methylethyl)-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)
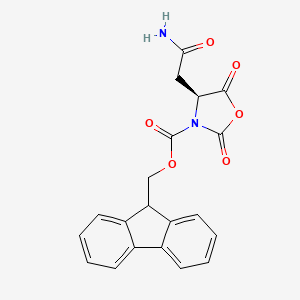
![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)
![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)

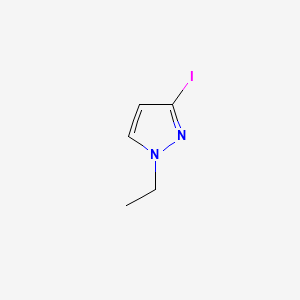
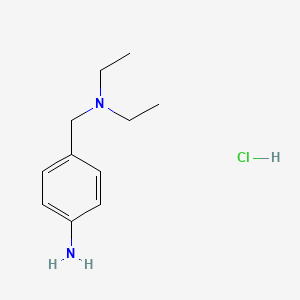

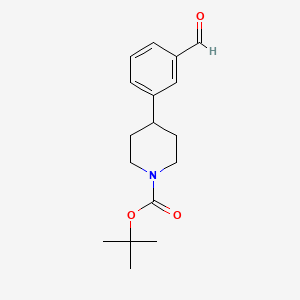
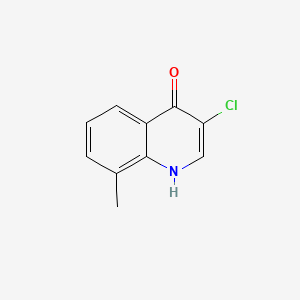

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)
